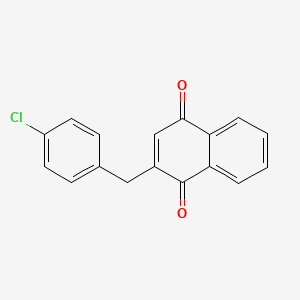

2-(4-chlorobenzyl)naphthoquinone

Description

Properties

IUPAC Name |

2-[(4-chlorophenyl)methyl]naphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO2/c18-13-7-5-11(6-8-13)9-12-10-16(19)14-3-1-2-4-15(14)17(12)20/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMYJSHYFFWGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Anticancer Activity

Electron-Withdrawing vs. Electron-Donating Groups

- 2-(4-Chlorobenzyl)naphthoquinone: The 4-chlorobenzyl group is electron-withdrawing, which aligns with evidence showing that electron-withdrawing substituents (e.g., trifluoromethyl, chloro) enhance cytotoxicity. For example, fluoromethyl-substituted naphthoquinones exhibited IC₅₀ values of 4.01–6.84 µM against KB and HepG2 cancer cells .

- Hydroxy/Methoxy Derivatives: Compounds like 5-hydroxy-2,3-epoxy-1,4-naphthoquinone (IC₅₀ > 20 µM) showed reduced cytotoxicity compared to electron-withdrawing analogs, consistent with the trend that electron-donating groups diminish activity .

- Amino Acid Conjugates: Naphthoquinones fused with L-amino acids (e.g., compounds 2–6 ) demonstrated variable antiproliferative effects, depending on the amino acid’s hydrophobicity and charge.

Chlorobenzyl vs. Chlorophenylcyclohexyl Groups

- Atovaquone (2-[trans-4-(4′-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone): This antimalarial agent shares a chlorophenyl moiety but incorporates a bulky cyclohexyl group. Its activity against Plasmodium parasites highlights how substituent bulkiness and spatial arrangement influence target specificity . In contrast, the chlorobenzyl group in this compound may favor membrane permeability due to reduced steric hindrance.

Antimicrobial Activity

- Trifluoromethylphenylamino Derivatives: Compounds 5a and 5b showed MIC values of 1.22 and 19.53 µg/mL against Staphylococcus aureus, respectively . The electron-withdrawing trifluoromethyl group likely enhances membrane disruption or enzyme inhibition.

Reactive Oxygen Species (ROS) Induction

- Hydrogen Peroxide Production: Naphthoquinones like compounds 9 and 16 induced significant ROS in A549 lung cancer cells, correlating with mitochondrial dysfunction and apoptosis . The chlorobenzyl group’s electron-withdrawing nature may similarly enhance ROS generation, a key mechanism in naphthoquinone-mediated cytotoxicity.

Key Research Findings and Implications

- Anticancer Potency: Chlorobenzyl-substituted naphthoquinones are projected to exhibit IC₅₀ values <10 µM against solid tumors, comparable to fluoromethyl and sulfur-containing derivatives .

- Druglikeness: Computational screening of 1,4-naphthoquinone derivatives highlights favorable drug-likeness for chlorobenzyl analogs, with balanced logP and polar surface area .

- Thermodynamic Stability: Crystalline naphthoquinones (e.g., Atovaquone ) demonstrate the importance of purification solvents (e.g., acetonitrile) in achieving stable polymorphs, a consideration for this compound formulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(4-chlorobenzyl)naphthoquinone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via refluxing 2-amino-3-chloro-1,4-naphthoquinone with 4-chlorobenzoyl chloride in ethanol, yielding ~18.8% after recrystallization . Alternatively, microwave-assisted multicomponent reactions using 1,4-naphthoquinone derivatives and aromatic aldehydes under glacial acetic acid conditions offer rapid synthesis, though substituent limitations (e.g., hydroxy or methoxy groups) may require optimization . Key metrics include temperature control (e.g., 70°C powerstat setting) and solvent selection (methanol for crystallization) .

Q. How is the crystal structure of this compound characterized, and what structural features impact its bioactivity?

- Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P21/c) with a dihedral angle of 71.02° between the naphthoquinone ring and the 4-chlorophenyl group, creating a non-planar conformation . Antiparallel alignment of N–H and C=O bonds and intermolecular N–H⋯Cl hydrogen bonding stabilize the structure, which may influence redox properties and interactions with biological targets like enzymes .

Q. What preliminary biological screening approaches are used to evaluate this compound’s bioactivity?

- Methodological Answer : Initial screens focus on in vitro assays for anticancer activity (e.g., antiproliferative effects on cancer cell lines) and antimicrobial activity (e.g., bacterial growth inhibition). Protocols include MTT assays for viability and disk diffusion for antimicrobial potency, with IC₅₀ and MIC values as critical endpoints .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, serum concentration) or cell line specificity. To address this:

- Conduct comparative studies using standardized protocols (e.g., NCI-60 panel for anticancer activity).

- Validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. enzymatic assays for ROS generation) .

- Control compound purity via HPLC and crystallography to exclude batch-to-batch variability .

Q. What advanced spectroscopic and computational methods elucidate the redox behavior of this compound?

- Methodological Answer :

- Cyclic Voltammetry : Measures redox potentials to correlate quinone/hydroquinone transitions with pro-oxidant activity .

- DFT Calculations : Predict electron affinity and HOMO-LUMO gaps to identify reactive sites for electrophilic attacks .

- EPR Spectroscopy : Detects semiquinone radical intermediates, critical for understanding ROS generation mechanisms .

Q. How does molecular conformation influence the biological efficacy of this compound?

- Methodological Answer : The dihedral angle (71.02°) between the naphthoquinone core and 4-chlorophenyl group reduces steric hindrance, enhancing membrane permeability. Conformational flexibility of the amide linker allows for target-specific interactions (e.g., with NAD(P)H:quinone oxidoreductase 1). Mutagenesis studies or co-crystallization with target proteins (e.g., cytochrome c) can validate these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.